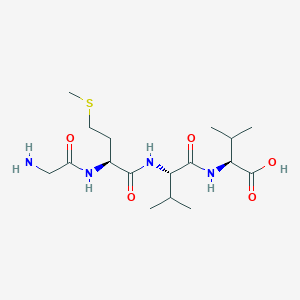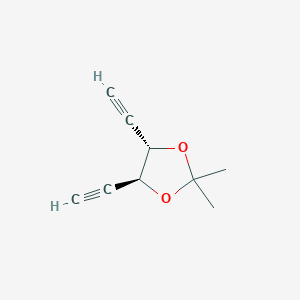
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound with a unique structure that includes two ethynyl groups attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common method involves the use of a dioxolane derivative, which is reacted with ethynyl lithium or ethynyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the desired compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can yield diketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which (4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane exerts its effects depends on the specific application. In organic synthesis, the ethynyl groups act as reactive sites for further chemical transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5S)-1,2-Dithiane-4,5-diol: This compound has a similar dioxolane ring structure but with sulfur atoms instead of ethynyl groups.
(4S,5S)-Octanediol: Another compound with a similar stereochemistry but different functional groups.
Uniqueness
(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane is unique due to the presence of ethynyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
617704-38-8 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(4S,5S)-4,5-diethynyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H10O2/c1-5-7-8(6-2)11-9(3,4)10-7/h1-2,7-8H,3-4H3/t7-,8-/m0/s1 |
Clé InChI |
YALCFYFPLXNAOZ-YUMQZZPRSA-N |
SMILES isomérique |
CC1(O[C@H]([C@@H](O1)C#C)C#C)C |
SMILES canonique |
CC1(OC(C(O1)C#C)C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


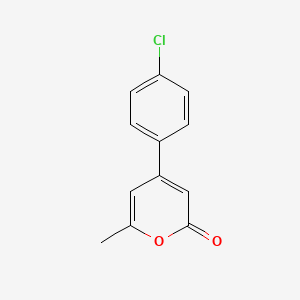
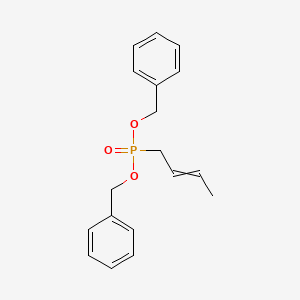
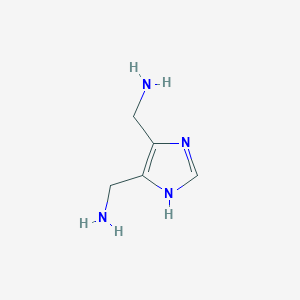

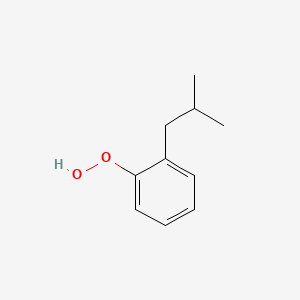
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
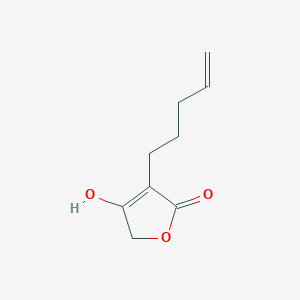
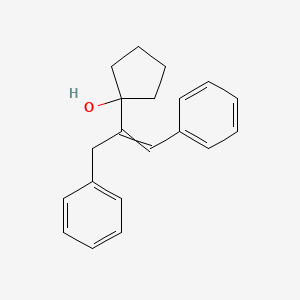

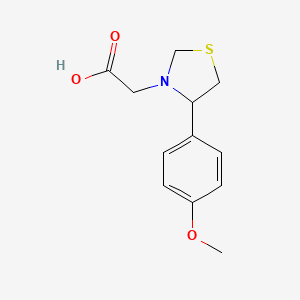
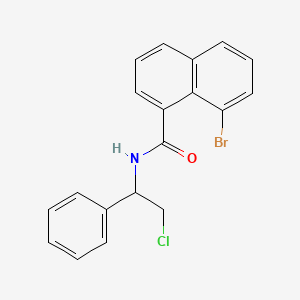
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
